Enhanced DNA Minor Groove Binding Specificity: 1H-Pyrrol-3-ol (Hp) vs. Pyrrole (Py) in Polyamide Dimers
In DNA minor groove binding studies, replacing a pyrrole (Py) unit with 3-hydroxypyrrole (Hp) in a hairpin polyamide dimer significantly alters binding affinity and sequence discrimination. A Py/Py pair shows partial degeneracy for A·T and T·A base pairs, while an Hp/Py pair placed opposite T·A binds at least 20-fold more tightly than when placed opposite A·T, G·C, and C·G base pairs. A Py/Hp pair exhibits 11-fold higher affinity for A·T over T·A and ≥30-fold selectivity relative to G·C and C·G [1].
| Evidence Dimension | DNA binding specificity (fold selectivity) |
|---|---|
| Target Compound Data | Hp/Py pair: ≥20-fold selectivity for T·A over A·T, G·C, C·G; Py/Hp pair: 11-fold higher affinity for A·T over T·A, ≥30-fold selectivity over G·C and C·G |
| Comparator Or Baseline | Py/Py pair: partial degeneracy for A·T and T·A, disfavors G·C and C·G by 53- and 17-fold respectively |
| Quantified Difference | Hp-containing pairings achieve ≥11-fold discrimination between A·T and T·A, while Py/Py pair cannot distinguish these base pairs |
| Conditions | Quantitative DNase I footprint titrations using eight-ring hairpin polyamides at 5'-TGGNCA-3' DNA sites |
Why This Matters
The ability to discriminate between A·T and T·A base pairs is essential for designing synthetic polyamides with precise DNA sequence recognition, making 1H-pyrrol-3-ol a critical building block for applications where pyrrole alone fails.
- [1] Dervan, P. B., et al. (1999). Sequence selectivity of 3-hydroxypyrrole/pyrrole ring pairings in the DNA minor groove. Journal of the American Chemical Society, 121(50), 11621-11629. View Source
